5-Hydroxy-1-methyluracil
Overview
Description
5-Hydroxy-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a hydroxyl group at the 5-position and a methyl group at the 1-position, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyluracil typically involves the oxidation of 6-methyluracil. One common method is the Elbs oxidation, which uses ammonium persulfate as the oxidizing agent. The reaction is carried out under controlled conditions, with temperatures maintained between 60°C and 80°C to prevent degradation of the pyrimidine ring . The presence of metal phthalocyanine catalysts, such as Fe(II), Fe(III), and Co, can significantly increase the yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of efficient catalysts and precise temperature control, is crucial to maximize yield and minimize by-products. The process involves rigorous purification steps to ensure the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the 5-position makes it susceptible to further oxidation, while the methyl group at the 1-position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Ammonium persulfate is commonly used as an oxidizing agent in the Elbs reaction.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound under mild conditions.
Substitution: Halogenating agents like N-bromosuccinimide can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 5-hydroxy-6-methyluracil, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
5-Hydroxy-1-methyluracil has a wide range of applications in scientific research:
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyluracil involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In biological systems, it can act as an epigenetic mark, modulating gene expression by enhancing or inhibiting transcription .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methyluracil: Similar in structure but with a hydroxyl group at the 6-position.
5-Hydroxy-1,3,6-trimethyluracil:
Uniqueness
5-Hydroxy-1-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an epigenetic mark make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-1-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(8)4(9)6-5(7)10/h2,8H,1H3,(H,6,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJSJGNIVYOCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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